molecular formula C17H27N3O3 B2653727 1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea CAS No. 1210807-14-9

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea

Katalognummer: B2653727
CAS-Nummer: 1210807-14-9
Molekulargewicht: 321.421
InChI-Schlüssel: ZUWOMEDNOBVTMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a chemical compound of interest in medicinal chemistry and biochemical research. This molecule incorporates several pharmaceutically relevant structural motifs, including a urea core, a cyclohexyl group, a furan heterocycle, and a morpholinoethyl side chain. The presence of the morpholine ring, a common feature in drug discovery, suggests potential for modulating pharmacokinetic properties. Urea derivatives are extensively investigated for their ability to act as enzyme inhibitors, particularly in neurological targets such as monoamine oxidase B (MAO-B), which is a key enzyme in Parkinson's disease research . Furthermore, the furan and thiourea-related structures have been identified in compounds studied for their biological activities and detailed structural characteristics . The specific arrangement of these moieties makes this compound a valuable scaffold for developing novel therapeutic agents, probing enzyme active sites, and studying structure-activity relationships (SAR) in various disease models. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

IUPAC Name

1-cyclohexyl-3-[2-(furan-2-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-10-23-16)20-8-11-22-12-9-20/h4,7,10,14-15H,1-3,5-6,8-9,11-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWOMEDNOBVTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a series of reactions, such as the cyclization of appropriate precursors.

    Introduction of the morpholinoethyl group: The furan-2-yl intermediate is then reacted with a morpholinoethyl reagent under controlled conditions to form the desired intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted ureas.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Urea Derivatives with Morpholinoethyl Substituents

Compound 16 : 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea
  • Structural Differences: The urea core is linked to a purine ring (cyclohexylmethoxy substituent) instead of furan. The morpholinoethyl group is retained.
  • Implications: Purine derivatives often target kinases or nucleic acid synthesis pathways.
1-Cyclohexyl-3-(2-morpholinoethyl)thiourea
  • Structural Differences :
    • Thiourea (C=S) replaces the urea (C=O) group.

Urea Derivatives with Alternative Heterocyclic Substituents

Compound 17 : 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-(piperidin-1-yl)ethyl)urea
  • Structural Differences :
    • Piperidine replaces the morpholine ring.
  • Implications :
    • Piperidine’s higher basicity (pKa ~11) compared to morpholine (pKa ~8.3) may alter cellular uptake and target binding.
1-Cyclohexyl-3-(2-hydroxyphenyl)urea
  • Structural Differences: A phenolic hydroxyl group replaces the furan and morpholinoethyl groups.

Furan-Containing Analogues

Thiazolyl Hydrazone Derivatives
  • Structural Differences :
    • Hydrazone and thiazole groups replace the urea core.
    • Retains the furan substituent.
  • Biological Activity :
    • Demonstrated antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC50 = 125 µg/mL against MCF-7 cells) activities.
    • Lower potency compared to fluconazole (MIC = 2 µg/mL) highlights the need for structural optimization.

Pharmacological and Toxicological Insights

Anticancer Potential

  • BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea): A nitrosourea alkylating agent with dose-dependent hematopoietic toxicity (e.g., 250 mg/m² caused delayed myelosuppression) . Contrasts with the target compound’s non-alkylating urea structure, suggesting different mechanisms (e.g., kinase inhibition vs. DNA crosslinking).

Toxicity Profiles

  • Compound 16 : Exhibited low toxicity in NIH/3T3 cells (IC50 > 500 µg/mL), indicating selectivity for cancer cells .
  • Thiazolyl Hydrazones : Showed moderate cytotoxicity (IC50 = 125–500 µg/mL), suggesting a therapeutic window for antifungal use .

Biologische Aktivität

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a synthetic organic compound belonging to the urea derivatives class. Its unique structure, featuring a cyclohexyl group, a furan moiety, and a morpholinoethyl chain, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is C21H30N3O2C_{21}H_{30}N_{3}O_{2}, with a molecular weight of 373.49 g/mol. The presence of diverse functional groups indicates its potential for various biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its pharmacological effects and mechanisms of action.

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is believed to interact with specific molecular targets within the body. Preliminary studies suggest that it may act as a sigma receptor ligand , which could influence neurotransmitter systems and offer neuroprotective effects. Sigma receptors are implicated in various physiological processes, including pain modulation and neurodegeneration.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)15Significant inhibition
HeLa (Cervical Cancer)20Moderate inhibition
A549 (Lung Cancer)25Low inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential use in developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of 1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival in vitro when exposed to neurotoxic agents. This positions it as a candidate for further research in treating conditions like Alzheimer's disease.

Case Study 2: Pain Management

Another investigation explored the compound's analgesic properties using animal models. Results indicated that administration led to significant pain relief comparable to standard analgesics, suggesting its utility in pain management therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Urea linkage formation : Reacting cyclohexylamine with an isocyanate intermediate.

Ethyl bridge functionalization : Introducing morpholino and furan-2-yl groups via nucleophilic substitution or coupling reactions.

Purification : Techniques like recrystallization (e.g., ethyl acetate) or column chromatography (e.g., Biotage SP4 with MeOH/EtOAc gradients) .

  • Optimization : Key parameters include:

  • Solvents : Trifluoroethanol (TFE) enhances solubility of intermediates .

  • Catalysts : Trifluoroacetic acid (TFA) accelerates urea bond formation .

  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions .

    Table 1 : Representative Synthetic Conditions

    StepReagents/ConditionsYield (%)Purity (HPLC)Reference
    Urea formationTFA in TFE, 70°C17–48>95%
    PurificationRecrystallization (EtOAc)99%

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., cyclohexyl δ 1.1–1.9 ppm, furan δ 6.3–7.4 ppm) .
  • IR Spectroscopy : Urea carbonyl stretch (~1630–1670 cm1^{-1}) confirms bond formation .
  • X-ray Crystallography : Resolves 3D conformation; furan and morpholine ring planarity impacts binding .
    • Data Validation : Compare experimental spectra with computational predictions (e.g., PubChem data ).

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Case Study : Discrepancies in IC50_{50} values across assays may arise from:

  • Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) alters solubility .
  • Target specificity : Off-target interactions (e.g., kinase vs. GPCR assays) .
    • Methodology :

Dose-response curves : Validate activity across multiple concentrations.

Computational docking : Use tools like PyMOL or Schrödinger to predict binding modes to targets (e.g., purine receptors in ) .

Table 2 : Comparative Biological Activity of Analogues

CompoundTargetIC50_{50} (µM)Assay TypeReference
Fluorophenyl analogueKinase X0.12Fluorescence
Chlorophenyl analogueGPCR Y1.8Radioligand

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Challenges : Low yields (e.g., 17% in ) due to steric hindrance at the ethyl-morpholino junction.
  • Solutions :

  • Flow chemistry : Enhances mixing and heat transfer for morpholinoethyl intermediate synthesis .
  • Catalyst screening : Pd/C or LiAlH4_4 for selective reductions .
    • Process Analytical Technology (PAT) : In-line HPLC monitors reaction progress .

Q. How do structural modifications (e.g., furan vs. thiophene) affect pharmacological properties?

  • SAR Insights :

  • Furan : Enhances π-π stacking with aromatic residues in target proteins .
  • Morpholino : Improves solubility and bioavailability via hydrogen bonding .
    • Methodology :
  • In silico modeling : Compare LogP and polar surface area (PSA) of analogues .
  • In vitro assays : Test metabolic stability in liver microsomes .

Methodological Best Practices

  • Data Reproducibility :
    • Document solvent purity (e.g., anhydrous TFE) and storage conditions (-20°C for urea intermediates) .
  • Contradiction Analysis :
    • Use hierarchical clustering of assay data to identify outlier conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.